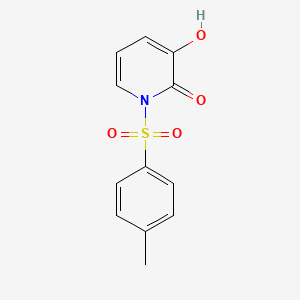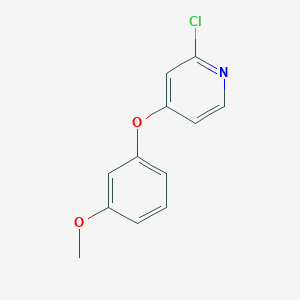
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid
Descripción general
Descripción
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is a heterocyclic organic compound. It features a tetrahydropyrimidine ring with a methyl group at the third position, a keto group at the second position, and an acetic acid moiety attached to the nitrogen atom at the first position. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid typically involves the cyclization of appropriate precursors One possible route could involve the condensation of a β-keto ester with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetic acid moiety or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxotetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine-2,4-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-3-2-4-9(7(8)12)5-6(10)11/h2-5H2,1H3,(H,10,11) |
Clave InChI |
PPYMICPYTNFFKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1=O)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B8680744.png)













